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molecular formula C6H6FN B1664137 3-Fluoroaniline CAS No. 372-19-0

3-Fluoroaniline

Cat. No. B1664137
M. Wt: 111.12 g/mol
InChI Key: QZVQQUVWFIZUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536182B2

Procedure details

3-Fluoroaniline (28.38 ml, 0.296 mol) was added to a solution of 4-oxo-1-piperidine carboxylate (60 g, 0.302 mol) in 1,2-DCE (600 ml) and the mixture stirred for 15 mins. Sodium tri(acetoxy)borohydride (83 g, 0.392 mol) was added gradually over 5 mins and the mixture stirred for 5.5 hrs then poured into a mixture of 2 MHCl (100 ml), water (200 ml) and ice (1 l). The phases were separated and the aqueous phase extracted with DCM (200 ml). The combined organic phases were dried over MgSO4 and concentrated to give a pale yellow solid which was dissolved in MeOH (400 ml) and treated with 2M HCl (100 ml). The resulting solution was stirred at 60° C. overnight. 5M HCl (100 ml) was added and heating continued for a further 7 h. The reaction mixture was concentrated in vacuo to give a yellow oily solid. This was recrystallised from MeOH/EtOAc to give two batches of the title compound (42.6 g & 17.0 g). These batches were then recrystallised from IMS/EtOAc and the resulting batches were dried in vacuo at 50° C. to give the title compound (49.0 g total). δH (MeOD, 250 MHz) 7.54 (1H, q), 7.24 (2H, m), 7.15 (1H, t), 3.89 (1H, m), 3.54 (2H, d), 3.11 (2H, t), 2.24 (2H, d), 2.01 (2H, m).
Quantity
28.38 mL
Type
reactant
Reaction Step One
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].O=[C:10]1[CH2:15][CH2:14][N:13](C([O-])=O)[CH2:12][CH2:11]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[ClH:33]>ClCCCl.CO.O>[ClH:33].[F:1][C:2]1[CH:3]=[C:4]([NH:5][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,8.9|

Inputs

Step One
Name
Quantity
28.38 mL
Type
reactant
Smiles
FC=1C=C(N)C=CC1
Name
4-oxo-1-piperidine carboxylate
Quantity
60 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Six
Name
ice
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 5.5 hrs
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with DCM (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
continued for a further 7 h
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oily solid
CUSTOM
Type
CUSTOM
Details
This was recrystallised from MeOH/EtOAc

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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